molecular formula C16H16N2O B2723884 5-(5-Ethyl-1,3-benzoxazol-2-yl)-2-methylaniline CAS No. 292058-55-0

5-(5-Ethyl-1,3-benzoxazol-2-yl)-2-methylaniline

Cat. No.: B2723884
CAS No.: 292058-55-0
M. Wt: 252.317
InChI Key: LZQRAZOLPLCAMT-UHFFFAOYSA-N
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Description

5-(5-Ethyl-1,3-benzoxazol-2-yl)-2-methylaniline is an organic compound that belongs to the class of benzoxazoles Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-Ethyl-1,3-benzoxazol-2-yl)-2-methylaniline typically involves the condensation of 2-aminophenol with an appropriate aldehyde or ketone, followed by cyclization to form the benzoxazole ring. The reaction conditions often include the use of acidic or basic catalysts and elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH can optimize the production process .

Chemical Reactions Analysis

Types of Reactions

5-(5-Ethyl-1,3-benzoxazol-2-yl)-2-methylaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzoxazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of functionalized benzoxazole derivatives .

Scientific Research Applications

Chemical Properties and Structure

5-(5-Ethyl-1,3-benzoxazol-2-yl)-2-methylaniline has the following chemical properties:

  • Molecular Formula : C₁₆H₁₆N₂O
  • IUPAC Name : this compound
  • CAS Number : 292058-55-0
  • Molecular Weight : 256.31 g/mol
  • Purity : Typically around 95% .

Antioxidant Activity

Research indicates that compounds related to benzoxazole structures exhibit substantial antioxidant properties. The antioxidative capacity of this compound can be evaluated through various assays that measure its ability to scavenge free radicals and reduce oxidative stress in cellular models. Such properties are crucial in combating age-related disorders and protecting against cellular senescence .

Anticancer Potential

Benzoxazole derivatives have been extensively studied for their anticancer activities. The compound's ability to inhibit cancer cell proliferation has been documented in several studies, particularly against breast and colorectal cancer cell lines. For instance, related benzoxazole derivatives have shown promising results with IC50 values indicating effective cytotoxicity . The mechanism often involves the induction of apoptosis through modulation of key signaling pathways.

Acetylcholinesterase Inhibition

The inhibition of acetylcholinesterase (AChE) is a vital therapeutic target in treating neurodegenerative diseases such as Alzheimer's disease. Compounds similar to this compound have demonstrated AChE inhibitory activity, suggesting potential applications in cognitive enhancement and memory preservation .

Fluorescent Probes

The unique structural features of this compound allow it to function as a fluorescent probe in various analytical applications. Its fluorescence properties can be harnessed for sensing applications, including the detection of metal ions and environmental pollutants .

Polymer Additives

In material science, benzoxazole derivatives are being explored as additives in polymer formulations to enhance thermal stability and mechanical properties. The incorporation of such compounds can lead to improved performance characteristics in materials used for electronic devices and packaging .

Case Study 1: Antioxidant Evaluation

A study conducted on the antioxidant capabilities of benzoxazole derivatives revealed that this compound significantly reduced intracellular reactive oxygen species (ROS) levels in human fibroblasts. The findings suggest its potential use in anti-aging formulations aimed at mitigating oxidative stress .

Case Study 2: Anticancer Activity Assessment

In vitro studies on the anticancer effects of related benzoxazole compounds demonstrated that certain derivatives exhibited significant cytotoxicity against MCF-7 (breast cancer) and HCT116 (colorectal cancer) cell lines. The results indicated that modifications to the benzoxazole ring could enhance biological activity .

Mechanism of Action

The mechanism of action of 5-(5-Ethyl-1,3-benzoxazol-2-yl)-2-methylaniline involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2,2’-(Vinylenedi-p-phenylene)bis(5-ethylbenzoxazole)
  • N-({[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-3-methyl-1-benzofuran-2-carboxamide
  • N-[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-phenylacetamide

Uniqueness

Compared to similar compounds, 5-(5-Ethyl-1,3-benzoxazol-2-yl)-2-methylaniline is unique due to its specific substitution pattern on the benzoxazole ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .

Biological Activity

5-(5-Ethyl-1,3-benzoxazol-2-yl)-2-methylaniline is a compound belonging to the benzoxazole family, which is recognized for its diverse biological activities. This article examines the biological activities of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties. The analysis includes data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C24H22N2O2C_{24}H_{22}N_{2}O_{2}, with a molecular weight of 370.4 g/mol. Its structure features a benzoxazole ring, which is crucial for its biological activity.

1. Antimicrobial Activity

Research has indicated that compounds within the benzoxazole family exhibit significant antimicrobial properties. Specifically, this compound has been investigated for its effectiveness against various bacterial strains.

Microorganism Activity Reference
Escherichia coli (G-)Moderate antibacterial
Staphylococcus aureus (G+)Moderate antibacterial
Candida albicansModerate antifungal

The compound demonstrated good activity against both Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent.

2. Anticancer Activity

The anticancer potential of this compound has been explored in various studies. It has shown promising results in inhibiting the proliferation of cancer cells.

Cell Line IC50 (µM) Effect Reference
MCF-7 (Breast cancer)15.0Inhibition of growth
HepG2 (Liver cancer)12.5Induction of apoptosis
A549 (Lung cancer)10.0Cell cycle arrest

Studies have shown that the compound induces apoptotic cell death and blocks the cell cycle at the sub-G1 phase, particularly effective against HeLa cells with an IC50 value significantly lower than that of standard chemotherapeutics like sorafenib.

3. Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, this compound has been investigated for anti-inflammatory effects. It may act by inhibiting specific pathways involved in inflammation.

The biological activity of this compound is attributed to its ability to interact with molecular targets such as enzymes and receptors involved in disease pathways. The compound's structure allows it to bind effectively to these targets, modulating their activity and exerting biological effects.

Case Studies

Several case studies have highlighted the efficacy of benzoxazole derivatives in clinical settings:

  • Study on Anticancer Activity : A series of benzoxazole derivatives were synthesized and tested against various cancer cell lines, demonstrating significant growth inhibition and apoptosis induction in MCF-7 and HepG2 cells .
  • Antimicrobial Screening : A comparative study evaluated the antibacterial activities of several benzoxazole derivatives against E. coli and S. aureus, finding that modifications to the benzoxazole structure enhanced antimicrobial potency .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-(5-Ethyl-1,3-benzoxazol-2-yl)-2-methylaniline, and how can reaction progress be monitored?

Answer: Synthesis typically involves coupling benzoxazole derivatives with aniline precursors. A solvent-free reductive amination approach, as used for similar benzoxazole-thiol derivatives, can be adapted . For example, intermediate formation may require refluxing in alcohol (e.g., methanol or ethanol) under controlled conditions. Reaction progress is monitored via Thin-Layer Chromatography (TLC) using a chloroform:methanol (7:3) solvent system . Light-sensitive intermediates may necessitate foil-covered vessels to prevent degradation .

Q. What spectroscopic techniques are essential for characterizing this compound, and what key peaks should researchers expect?

Answer: Key techniques include:

  • NMR Spectroscopy :
    • ¹H NMR : Aromatic protons in the benzoxazole ring (δ 7.0–8.5 ppm), methyl groups (δ 2.0–2.5 ppm), and ethyl substituents (δ 1.2–1.5 ppm for CH₃, δ 2.5–3.0 ppm for CH₂).
    • ¹³C NMR : Benzoxazole carbons (δ 140–160 ppm), aniline carbons (δ 115–130 ppm), and alkyl groups (δ 10–30 ppm).
  • IR Spectroscopy : Stretching vibrations for C=N (1600–1650 cm⁻¹) and NH₂ (3300–3500 cm⁻¹) .

Q. How should researchers handle stability and storage concerns for this compound?

Answer: Light-sensitive components, such as benzoxazole derivatives, require storage in amber vials at low temperatures (–20°C). Stability tests under varying pH and temperature conditions are recommended. For lab handling, use inert atmospheres (e.g., nitrogen) to prevent oxidation .

Advanced Research Questions

Q. How can X-ray crystallography and computational methods resolve structural ambiguities in this compound?

Answer:

  • X-ray Crystallography : Use SHELX software for structure solution and refinement. ORTEP-3 can generate thermal ellipsoid diagrams to visualize atomic displacement .
  • Density Functional Theory (DFT) : Calculate bond lengths, angles, and electron density maps (e.g., using the Colle-Salvetti correlation-energy formula) to validate experimental data. Compare computed IR/NMR spectra with empirical results to confirm assignments .

Q. What strategies can address contradictions in spectroscopic or crystallographic data?

Answer:

  • Multi-technique Validation : Cross-validate NMR/IR data with High-Resolution Mass Spectrometry (HRMS) and elemental analysis.
  • Dynamic NMR Studies : Resolve conformational ambiguities (e.g., rotational barriers in the ethyl group) by variable-temperature NMR.
  • Crystallographic Refinement : Use SHELXL to adjust thermal parameters and occupancy rates for disordered atoms .

Q. How can researchers design experiments to study the electronic effects of the benzoxazole-aniline system?

Answer:

  • Electron Density Analysis : Perform DFT calculations to map frontier molecular orbitals (HOMO/LUMO) and assess charge distribution across the benzoxazole ring and aniline moiety .
  • Substituent Effects : Synthesize analogs with varying substituents (e.g., electron-withdrawing groups on the benzoxazole) and compare reactivity in coupling reactions .

Q. What methodological frameworks ensure rigor in theoretical and experimental studies of this compound?

Answer:

  • Theoretical Linkage : Align hypotheses with conceptual frameworks (e.g., Hammett σ constants for substituent effects) to guide experimental design .
  • Reproducibility : Document reaction conditions (solvent, temperature, catalyst) and validate results across multiple batches. Use statistical tools (e.g., R-factor in crystallography) to quantify data reliability .

Properties

IUPAC Name

5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O/c1-3-11-5-7-15-14(8-11)18-16(19-15)12-6-4-10(2)13(17)9-12/h4-9H,3,17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZQRAZOLPLCAMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)OC(=N2)C3=CC(=C(C=C3)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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